
(R)-Methyl2-amino-3-(pyridin-3-yl)propanoatehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Methyl2-amino-3-(pyridin-3-yl)propanoatehydrochloride is a chiral compound with significant potential in various scientific fields This compound features a pyridine ring, which is a common structural motif in many biologically active molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl2-amino-3-(pyridin-3-yl)propanoatehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine-3-carboxaldehyde and ®-methyl 2-amino-3-hydroxypropanoate.
Condensation Reaction: The aldehyde group of pyridine-3-carboxaldehyde reacts with the amino group of ®-methyl 2-amino-3-hydroxypropanoate under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired ®-Methyl2-amino-3-(pyridin-3-yl)propanoate.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl2-amino-3-(pyridin-3-yl)propanoatehydrochloride may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and reduction reactions efficiently.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Purification: Employing crystallization or chromatography techniques to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-Methyl2-amino-3-(pyridin-3-yl)propanoatehydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid are used for substitution reactions on the pyridine ring.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the ester group to an alcohol.
Substitution: Halogenated or nitrated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
®-Methyl2-amino-3-(pyridin-3-yl)propanoatehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of ®-Methyl2-amino-3-(pyridin-3-yl)propanoatehydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways such as the MAPK/ERK pathway, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-Methyl2-amino-3-(pyridin-2-yl)propanoatehydrochloride
- ®-Methyl2-amino-3-(pyridin-4-yl)propanoatehydrochloride
- ®-Methyl2-amino-3-(quinolin-3-yl)propanoatehydrochloride
Uniqueness
®-Methyl2-amino-3-(pyridin-3-yl)propanoatehydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. The position of the substituent can significantly affect the compound’s interaction with molecular targets and its overall pharmacological profile.
Eigenschaften
Molekularformel |
C9H13ClN2O2 |
|---|---|
Molekulargewicht |
216.66 g/mol |
IUPAC-Name |
methyl (2R)-2-amino-3-pyridin-3-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-13-9(12)8(10)5-7-3-2-4-11-6-7;/h2-4,6,8H,5,10H2,1H3;1H/t8-;/m1./s1 |
InChI-Schlüssel |
IZRJIIVISCIDHV-DDWIOCJRSA-N |
Isomerische SMILES |
COC(=O)[C@@H](CC1=CN=CC=C1)N.Cl |
Kanonische SMILES |
COC(=O)C(CC1=CN=CC=C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


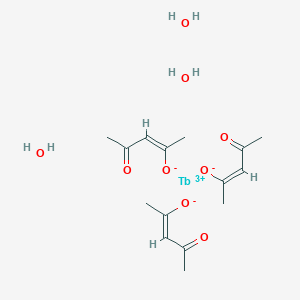
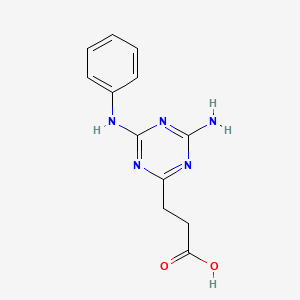
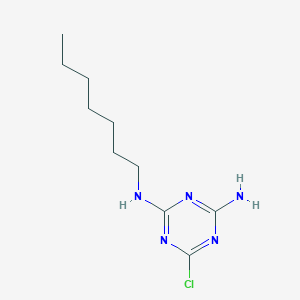
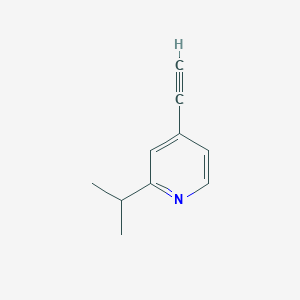




![6-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13131925.png)
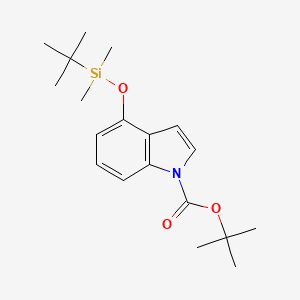
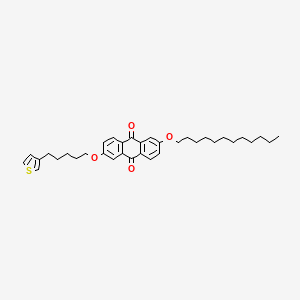
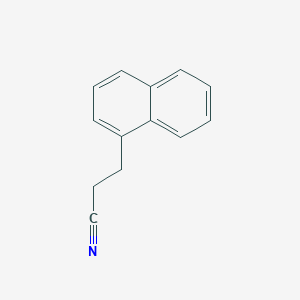
![2-(Methylsulfonyl)thiazolo[4,5-b]pyridine](/img/structure/B13131946.png)
![6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B13131950.png)
